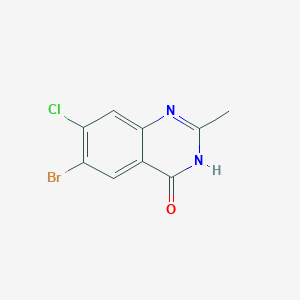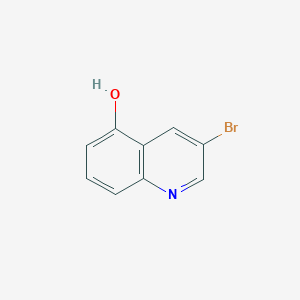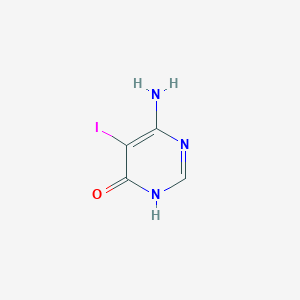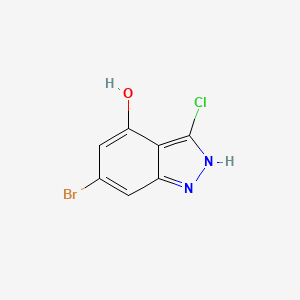![molecular formula C26H18N2O4Zn B1384523 Bis[2-(2-benzoxazolyl)phenolato]zinc(II) CAS No. 23467-27-8](/img/structure/B1384523.png)
Bis[2-(2-benzoxazolyl)phenolato]zinc(II)
Vue d'ensemble
Description
Bis[2-(2-benzoxazolyl)phenolato]zinc(II), also known as Zn(BOX)2, is a highly efficient electroluminescent material . It has been widely used as an excellent electron-transporting material in OLEDs . The compound appears as a powder to crystal, with colors ranging from light yellow to amber to dark green .
Molecular Structure Analysis
The molecular structure of Bis[2-(2-benzoxazolyl)phenolato]zinc(II) is represented by the formula (C13H8NO2)2Zn . The molecular weight of the compound is 485.80 .Physical And Chemical Properties Analysis
Bis[2-(2-benzoxazolyl)phenolato]zinc(II) is a solid at 20 degrees Celsius . It has a melting point of 110°C . The solubility of the compound in water is not specified .Applications De Recherche Scientifique
Photoluminescence Properties
Bis[2-(2-benzoxazolyl)phenolato]zinc(II) has been studied for its photoluminescence properties. A study by Sayapin et al. (2016) determined the structure of a related compound, bis[2-(1,3-benzoxazol-2-yl-κN)-4,5-dichloro-3-(ethoxycarbonyl)phenolato-κO]-zinc(II), and found it exhibited photoluminescence properties (Yu. A. Sayapin et al., 2016).
Polymerization Catalyst
Silvernail et al. (2007) reported on zinc(II) bis(phenolato)amine complexes, including their activity in the polymerization of ε-caprolactone and the kinetics of the process. These findings provide insight into the application of zinc(II) complexes as polymerization catalysts (C. Silvernail et al., 2007).
Near-IR Emission
Xu and Pang (2010) discovered that a bis(benzoxazole) derivative with metal-chelating ligand, Zinhbo-1, showed a significant fluorescence increase upon zinc-binding, leading to an emission band in the near-IR region. This property is particularly relevant for developing optical sensors and other photonic devices (Yongqian Xu & Y. Pang, 2010).
Zinc Binding Studies
A study by Abeywickrama and Pang (2016) focused on the synthesis of a fused bis[2-(2′-hydroxyphenyl)benzoxazole] derivative and its interaction with Zn2+ cations. The study revealed the compound's ability to detect different stages of zinc binding, offering potential applications in analytical chemistry (Chathura S. Abeywickrama & Y. Pang, 2016).
Stimuli-Responsive Luminescent System
Research by Gao et al. (2015) demonstrated that a bis[2-(2-benzothiazoly)phenolato]zinc(II) complex displayed changeable luminescent properties under different stimuli such as mechanical force, pH, and heat. This suggests its potential use in developing low-cost luminescent sensors and optical anti-forgery systems (Rui Gao et al., 2015).
Safety And Hazards
While handling Bis[2-(2-benzoxazolyl)phenolato]zinc(II), suitable protective equipment should be worn to prevent dispersion of dust. Contact with skin, eyes, and clothing should be avoided . It’s also classified as having acute toxicity (oral, dermal, inhalation), eye irritation, reproductive toxicity, respiratory sensitization, skin irritation, and skin sensitization .
Orientations Futures
Bis[2-(2-benzoxazolyl)phenolato]zinc(II) is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™. Given its applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others , it’s likely that future research will continue to explore its potential uses and improve its synthesis methods.
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-yl)phenol;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H9NO2.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCMXZLNHQBBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[2-(2-benzoxazolyl)phenolato]zinc(II) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



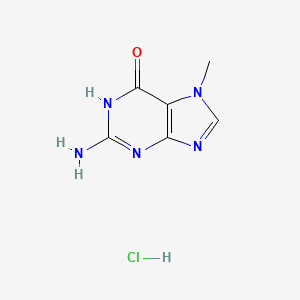
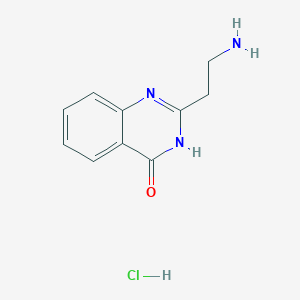
![7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one](/img/structure/B1384445.png)
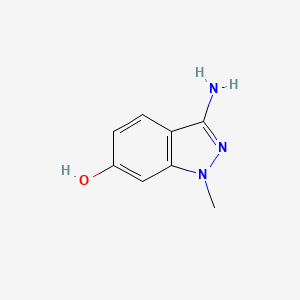
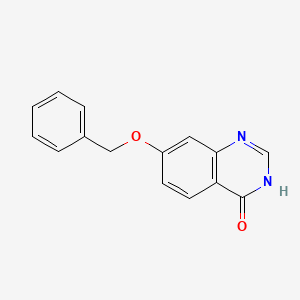
![7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1384449.png)
![4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384450.png)
![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B1384451.png)
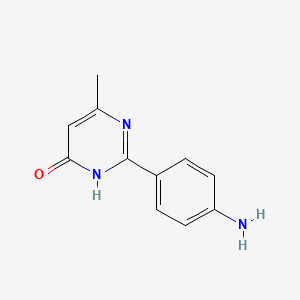
![3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384453.png)
